![molecular formula C8H9N3OS B2624298 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 79927-76-7](/img/structure/B2624298.png)
3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is a derivative of thienopyrimidines, which are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Synthesis Analysis
The synthesis of thienopyrimidines has been reported in several studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one scaffold .Chemical Reactions Analysis
The chemical reactions involving “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Antimicrobial Activity
Thieno[2,3-d]pyrimidines, including 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been found to exhibit antimicrobial activity . In particular, compounds with this structure have shown activity against Pseudomonas aeruginosa , similar to the reference drug streptomycin .
Antifungal Activity
In addition to their antimicrobial properties, thieno[2,3-d]pyrimidines have also demonstrated antifungal activity . This makes them a potential candidate for the development of new antifungal drugs.
Analgesic and Anti-inflammatory Properties
Thieno[2,3-d]pyrimidines have been found to possess analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.
Anticancer Activity
Compounds with a thieno[2,3-d]pyrimidine structure have shown anticancer activity . This indicates their potential use in cancer treatment research.
Antioxidant Activity
Thieno[2,3-d]pyrimidines have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Central Nervous System Disorders
Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which can be synthesized from 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders .
Antitubercular Agents
Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids
An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . This procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .
Mechanism of Action
Thienopyrimidines, including “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one”, have been studied for their potential inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Safety and Hazards
Future Directions
Thienopyrimidines, including “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to the wide variety of interesting biological activities . Future research could focus on further optimization of the structure and the creation of more selective and active anticancer agents .
properties
IUPAC Name |
3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-4-3-6-7(13-4)10-5(2)11(9)8(6)12/h3H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGAMKWMYXUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
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